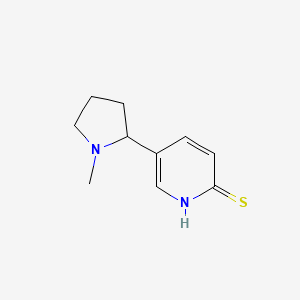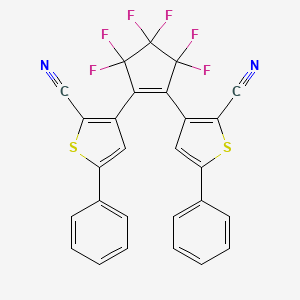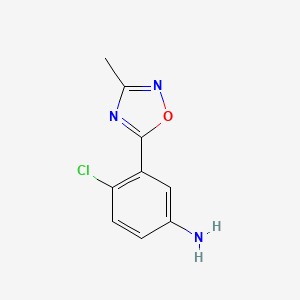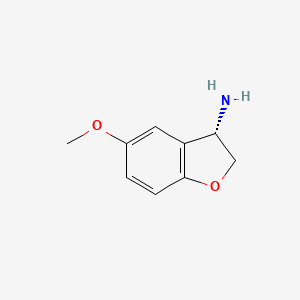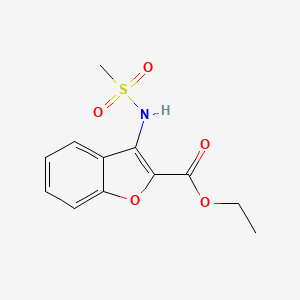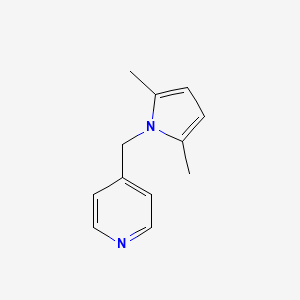
4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine typically involves the reaction of 2,5-dimethylpyrrole with pyridine derivatives under specific conditions. One common method includes the Paal–Knorr reaction, where 2,5-hexanedione reacts with 1,2,5-oxadiazole-3,4-diamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the pyridine ring or reduce any oxidized forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the pyrrole or pyridine rings.
Applications De Recherche Scientifique
4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antitubercular activities.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This inhibition disrupts essential biological pathways, leading to antibacterial and antitubercular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole and pyridine derivatives, such as:
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2-(substituted)acetyl)benzohydrazides
Uniqueness
What sets 4-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)pyridine apart is its dual-ring structure, which combines the properties of both pyrrole and pyridine. This unique structure allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propriétés
IUPAC Name |
4-[(2,5-dimethylpyrrol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRUOPVRWSGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
